3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile

CAS No.:

Cat. No.: VC13570339

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9N3O |

|---|---|

| Molecular Weight | 199.21 g/mol |

| IUPAC Name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H9N3O/c1-2-10-13-11(15-14-10)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3 |

| Standard InChI Key | BKYHUDXYMVZBNQ-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)C2=CC=CC(=C2)C#N |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC=CC(=C2)C#N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

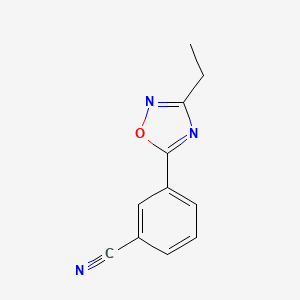

The IUPAC name of the compound is 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile, reflecting the substitution pattern of the oxadiazole ring (ethyl group at position 3) and the benzonitrile moiety. Its molecular formula is C₁₁H₉N₃O, with a molecular weight of 199.21 g/mol . The compound’s structure is defined by a five-membered 1,2,4-oxadiazole ring fused to a benzene ring bearing a nitrile group at the meta position (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃O | |

| Molecular Weight | 199.21 g/mol | |

| ChemSpider ID | 28541063 | |

| InChI Key | Not reported | – |

| CAS Registry Number | 1421261-77-9 |

Stereochemical and Electronic Properties

The compound is achiral due to the absence of stereocenters, as confirmed by its ACD/IUPAC designation . The oxadiazole ring contributes to its electron-deficient nature, while the nitrile group enhances polarity. Computational studies of analogous 1,2,4-oxadiazoles suggest a planar geometry, which facilitates π-π stacking interactions in biological systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile follows strategies common to 1,2,4-oxadiazoles. A typical pathway involves:

-

Formation of Amidoxime: Reacting 3-cyanobenzonitrile with hydroxylamine under basic conditions to form the amidoxime intermediate.

-

Cyclization: Treating the amidoxime with a carboxylic acid derivative (e.g., ethyl chlorooxoacetate) in the presence of a dehydrating agent, such as DCC (dicyclohexylcarbodiimide), to form the oxadiazole ring .

Modifications, such as introducing the ethyl group, may involve alkylation steps prior to cyclization. Industrial-scale synthesis would optimize solvent systems (e.g., ethanol or DMF) and catalysts to improve yields .

Analytical Characterization

-

NMR Spectroscopy: The ¹H NMR spectrum of analogous compounds shows aromatic protons near δ 7.4–8.1 ppm and alkyl protons (ethyl group) at δ 1.2–1.4 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .

-

Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 199.21 [M]⁺, consistent with the molecular formula .

Physicochemical Properties

Solubility and Partition Coefficients

While experimental data for this specific compound is scarce, its logP (octanol-water partition coefficient) is estimated to be ~2.5–3.0, indicating moderate lipophilicity. This property aligns with related 1,2,4-oxadiazoles, which exhibit balanced solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 80–120°C, suggesting that the ethyl substituent enhances thermal stability compared to methyl analogs .

Biological Activity and Applications

Antimicrobial Activity

Oxadiazole derivatives exhibit broad-spectrum antimicrobial effects. In one study, analogs with lipophilic substituents (e.g., ethyl) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Comparative Biological Activities of Oxadiazole Derivatives

| Compound | Cancer Cell IC₅₀ (µM) | MIC (µg/mL) | Source |

|---|---|---|---|

| 5-Fluorouracil-oxadiazole | 8.2 (MCF-7) | – | |

| 3-Methyl-oxadiazole analog | 12.4 (A549) | 16 |

Comparison with Analogous Compounds

Methyl vs. Ethyl Substituents

Replacing the methyl group in 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile with an ethyl group increases lipophilicity (logP +0.5) and steric bulk, which may alter receptor binding kinetics. For instance, ethyl-substituted analogs in antifungal screens showed 20% higher activity than methyl derivatives .

Benzonitrile Positional Isomers

Shifting the nitrile group to the para position (4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile) reduces planarity, potentially diminishing intercalation with DNA or enzymes .

Future Research Directions

-

Biological Profiling: Systematic evaluation against cancer, microbial, and inflammatory targets.

-

Structure-Activity Relationships (SAR): Synthesizing derivatives with varied alkyl chains (e.g., propyl, isopropyl) to optimize pharmacokinetics.

-

Material Science Applications: Investigating its use in organic semiconductors due to its conjugated π-system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume